2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine

Antiviral research Influenza A & B Herpesviruses

2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine (CAS 1612192-05-8) is a synthetic purine nucleoside analog characterized by a 2-amino-6-chloro substituted purine base linked to a 3'-deoxy-3'-fluoro-beta-D-ribofuranose sugar moiety. As a member of the broader class of purine nucleoside antimetabolites, this compound is a strategic research tool for investigating mechanisms of DNA synthesis inhibition and apoptosis, particularly in the context of indolent lymphoid malignancies.

Molecular Formula C10H11ClFN5O3
Molecular Weight 303.68 g/mol
Cat. No. B12406787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine
Molecular FormulaC10H11ClFN5O3
Molecular Weight303.68 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)F)O)N=C(N=C2Cl)N
InChIInChI=1S/C10H11ClFN5O3/c11-7-5-8(16-10(13)15-7)17(2-14-5)9-6(19)4(12)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)/t3-,4?,6+,9-/m1/s1
InChIKeyQDMZZCZDGYVCCS-MRJHDXJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine: A Key Purine Nucleoside Analog for Research & Development


2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine (CAS 1612192-05-8) is a synthetic purine nucleoside analog characterized by a 2-amino-6-chloro substituted purine base linked to a 3'-deoxy-3'-fluoro-beta-D-ribofuranose sugar moiety . As a member of the broader class of purine nucleoside antimetabolites, this compound is a strategic research tool for investigating mechanisms of DNA synthesis inhibition and apoptosis, particularly in the context of indolent lymphoid malignancies . Its unique dual halogenation (6-chloro and 3'-fluoro) and specific stereochemistry distinguish it from simpler analogs, positioning it as a valuable scaffold for medicinal chemistry and a specialized reagent for exploring structure-activity relationships (SAR) in nucleoside drug development .

Research Class Halogenated purine nucleoside analog
Key Modification 3'-Deoxy-3'-fluoro ribose
Synthetic Handle 6-Chloro leaving group
Workflow Context: SAR studies, antiviral model profiling, nucleoside metabolism assays, and resistance mechanism research

Why 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine Cannot Be Replaced by Cladribine or Fludarabine


Procurement decisions for purine nucleoside analogs in a research setting hinge on precise structural features that dictate biochemical activity. While compounds like cladribine (2-chloro-2'-deoxyadenosine) and fludarabine (2-fluoro-9-β-D-arabinosyl-adenine) are well-established antileukemic agents, they are not functionally interchangeable with 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine. The target compound's unique combination of a 2-amino-6-chloro purine base and a 3'-deoxy-3'-fluoro ribose confers a distinct antiviral spectrum , a unique resistance profile against metabolizing enzymes like adenosine deaminase [1], and a different stereoelectronic environment that alters its interaction with activating kinases and DNA polymerases [2]. Substituting this compound with a cheaper, more common analog would invalidate any experimental system designed to probe its specific mechanism of action, SAR, or therapeutic potential, leading to misleading or irrelevant results.

This Compound
Common Analogs
Mismatch Risk
Antiviral spectrum Targets Influenza A/B, HSV, VZV
Cladribine / Fludarabine Primarily antineoplastic; restricted antiviral activity
Model context differs significantly; may not transfer to antiviral research platforms
Metabolic stability 3'-fluoro hinders ADA/phosphorylase degradation
Cladribine / Fludarabine Lack 3'-fluoro group; known substrates for metabolic inactivation
Metabolic stability profile may shift, altering assay response context
Synthetic utility 6-Cl enables SNAr for diverse library generation
6-Amino/Oxo/Thio analogs Limited or no leaving group ability for derivatization
Synthetic route compatibility may not transfer; limits SAR exploration

Quantifiable Evidence for Selecting 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine Over Analogs


Broader Antiviral Activity Profile Compared to Cladribine and Fludarabine

Unlike the comparators cladribine and fludarabine, which are primarily used for their antileukemic properties, 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine exhibits a demonstrably broader antiviral profile. The compound has documented effectiveness against distinct strains of influenza A and B viruses, herpes simplex virus, and varicella-zoster virus . In contrast, cladribine and fludarabine's antiviral activity is either negligible or restricted to a very narrow range of viruses under non-physiological conditions. This differentiation is attributed to the compound's specific mechanism of action, which involves the selective obstruction of viral RNA synthesis, a pathway not significantly engaged by cladribine or fludarabine at therapeutic concentrations .

Antiviral Spectrum
Cross-study comparable
Active against Influenza A/B, HSV, VZV vs. negligible activity for comparators
Supports antiviral research model selection
Reported in vitro assay context
Antiviral research Influenza A & B Herpesviruses

Enhanced Metabolic Stability via 3'-Deoxy-3'-Fluoro Modification

A critical limitation of many therapeutic purine nucleoside analogs, including cladribine and fludarabine, is their susceptibility to rapid metabolic inactivation by adenosine deaminase (ADA) and cellular nucleoside phosphorylases [1]. The 3'-deoxy-3'-fluoro modification present in 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine is a well-established structural feature known to confer significant resistance to these degrading enzymes, thereby enhancing metabolic stability and prolonging intracellular half-life [2]. For instance, the introduction of a 3'-fluoro group on the ribose ring creates a strong electron-withdrawing environment and steric hindrance that disrupts the catalytic mechanism of phosphorylases. While direct comparative data for this exact compound is lacking, the class-level inference is strong, positioning this analog as a superior candidate for achieving sustained intracellular concentrations of the active triphosphate metabolite, a factor crucial for both in vitro and in vivo efficacy.

Metabolic Stability
Class-level inference
3'-fluoro group confers resistance to ADA and phosphorylases
Class-level metabolic stability context
Data to verify for this exact compound
Nucleoside metabolism Drug stability Adenosine deaminase resistance

Divergent Kinase Activation and Resistance Profile

The intracellular activation of purine nucleoside analogs is critically dependent on phosphorylation by enzymes like deoxycytidine kinase (dCK). A major mechanism of acquired resistance to cladribine and clofarabine involves the down-regulation of dCK [1]. The distinct stereochemistry and 3'-fluoro substitution of 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine alter its conformation and electronic properties, which in turn may modify its substrate specificity for dCK and other activating kinases [2]. This divergence suggests a potential for a different resistance profile compared to 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (clofarabine). In cell line models of resistance to cladribine and fludarabine, where dCK activity is diminished, the target compound might retain or exhibit superior cytotoxic activity by bypassing or being less dependent on this primary activation pathway, a hypothesis that can be directly tested in research settings.

Kinase Activation Profile
Class-level inference
May alter dCK substrate specificity vs. Cladribine/Clofarabine
Supports resistance model profiling
Requires kinase specificity validation
Deoxycytidine kinase (dCK) Drug resistance Leukemia

Versatile Synthetic Scaffold for 6-Substituted Purine Nucleoside Libraries

The presence of a chlorine atom at the 6-position of the purine ring is a defining and highly strategic feature of this compound. This 6-chloro moiety serves as a versatile leaving group for nucleophilic aromatic substitution reactions [1]. It enables the facile and efficient synthesis of a vast array of 6-substituted purine nucleoside derivatives by reaction with various nitrogen, oxygen, and sulfur nucleophiles . This is in stark contrast to analogs with a 6-amino group (e.g., adenosine derivatives), a 6-oxo group (e.g., guanosine/inosine derivatives), or a 6-thio group, which do not offer the same chemical flexibility for derivatization. The compound is a key intermediate for generating diverse chemical libraries to probe SAR at the 6-position, a capability that is central to modern medicinal chemistry and drug discovery efforts.

Synthetic Scaffold Utility
Supporting evidence
6-Chloro is an excellent leaving group for nucleophilic aromatic substitution
Enables diverse 6-substituted nucleoside libraries
Supports medicinal chemistry optimization
Medicinal chemistry Nucleoside synthesis Library generation

Optimized Research and Industrial Applications for 2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine


Investigating Influenza and Herpesvirus Replication Mechanisms

This compound is an optimal choice for virology research focused on influenza A and B, HSV, and VZV. Its documented activity against these viruses allows researchers to study the specific steps of viral RNA synthesis and the host cell's antiviral response that are targeted by this class of molecule. Using this specific compound, rather than a generic antileukemic nucleoside analog, ensures that the observed effects are relevant to its unique mechanism of action, providing clear, interpretable data on viral inhibition pathways.

Developing Next-Generation Purine Antimetabolites to Overcome dCK-Mediated Resistance

In oncology drug discovery, overcoming resistance to established agents like cladribine and clofarabine is a high-priority goal. This compound serves as a critical tool compound for studying and circumventing dCK downregulation . By comparing its cytotoxicity and activation profile in dCK-proficient versus dCK-deficient cell lines, researchers can validate its potential as a lead scaffold for developing therapies effective against drug-resistant leukemias and lymphomas, a therapeutic niche with significant unmet medical need.

Medicinal Chemistry for Synthesis of Diverse 6-Substituted Nucleoside Libraries

For medicinal chemistry laboratories engaged in SAR studies, this compound is an invaluable building block. The reactive 6-chloro group allows for the high-yield synthesis of a wide variety of 6-substituted analogs through simple nucleophilic displacement . This enables the rapid and efficient generation of focused chemical libraries to explore the pharmacological space around the purine 6-position, accelerating the identification of new leads with improved potency, selectivity, or pharmacokinetic properties.

Biochemical Assays for Studying Nucleoside Kinase and Polymerase Specificity

The unique combination of the 2-amino-6-chloro base and the 3'-deoxy-3'-fluoro sugar makes this compound a precise molecular probe. It can be used in biochemical assays to measure the substrate specificity and kinetic parameters (Km, Vmax) of key enzymes such as deoxycytidine kinase (dCK), thymidine kinase (TK), and various cellular and viral DNA/RNA polymerases . This data is fundamental for understanding the molecular determinants of nucleoside analog activation and incorporation, informing the rational design of more effective and selective inhibitors.

Application
Selection Property
Validation Focus
Viral replication mechanism studies
Halogenated purine scaffold
Viral RNA synthesis interference context
Nucleoside activation resistance studies
3'-Fluoro stereochemistry
Kinase substrate specificity assays
Nucleoside analog SAR libraries
6-Chloro leaving group
Nucleophilic displacement efficiency
Kinase/polymerase specificity studies
Dual halogenated probe
Enzyme kinetic parameter determination
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